Methyl 4-(cyanomethyl)morpholine-2-carboxylate
Description
Historical Context of Morpholine Derivatives in Chemical Research
The morpholine heterocycle has occupied a central position in organic chemistry research since its discovery by Ludwig Knorr in the late nineteenth century. Knorr, a prominent German chemist, initially believed morpholine to be part of the structure of morphine, leading to its current nomenclature despite the absence of any chemical relationship between the two compounds. This historical misconception, while scientifically incorrect, has persisted in the naming convention and provides insight into the early challenges of structural elucidation in organic chemistry. The discovery occurred during the 1890s when Knorr was conducting extensive work on the complicated structure of the vegetable alkaloid morphine, and his identification of morpholine represented a significant milestone in heterocyclic chemistry.
The development of morpholine chemistry gained substantial momentum during the twentieth century as synthetic methodologies became more sophisticated. The heterocycle features both amine and ether functional groups within a six-membered ring structure, described by the chemical formula O(CH₂CH₂)₂NH. This unique combination of functionalities has made morpholine a versatile building block for the synthesis of more complex molecular architectures. The presence of the amine group renders morpholine basic, with its conjugate acid termed morpholinium, as demonstrated when treating morpholine with hydrochloric acid to generate morpholinium chloride. Industrial production methods have evolved to include the dehydration of diethanolamine with concentrated sulfuric acid and alternative synthetic routes involving bis(2-chloroethyl)ether in reactions with ammonia.
The historical trajectory of morpholine derivatives in chemical research reflects broader developments in heterocyclic chemistry and the recognition of morpholine as a privileged structure. Contemporary synthetic approaches have expanded to include sophisticated methods such as gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols, and palladium-catalyzed aerobic oxidative amination of alkenes for the synthesis of six-membered nitrogen-containing heterocycles. These methodological advances have enabled the preparation of increasingly complex morpholine derivatives with enhanced functional diversity and potential applications across multiple scientific disciplines.
Significance of Methyl 4-(cyanomethyl)morpholine-2-carboxylate in Contemporary Chemistry
This compound occupies a distinctive position in contemporary organic chemistry due to its multifunctional design and potential applications in medicinal chemistry research. The compound represents a sophisticated example of how traditional heterocyclic scaffolds can be functionalized with contemporary chemical moieties to create molecules with enhanced properties and broader synthetic utility. The simultaneous presence of cyano, ester, and morpholine functionalities within a single molecular framework provides multiple sites for chemical modification and creates opportunities for diverse synthetic transformations. This structural complexity enables the compound to serve as both a synthetic intermediate and a potential bioactive molecule in its own right.
The contemporary significance of this compound is enhanced by the growing recognition of morpholine as a privileged structure in drug discovery and development. Morpholine-containing compounds have demonstrated remarkable versatility in medicinal chemistry applications, with numerous examples of marketed drugs incorporating this heterocycle. The specific combination of functional groups present in this compound positions it as a potentially valuable intermediate for the synthesis of more complex bioactive molecules. The cyano group provides opportunities for further chemical elaboration through reactions such as hydrolysis to carboxylic acids or reduction to primary amines, while the ester functionality can undergo various transformations including hydrolysis, reduction, or transesterification reactions.
Research applications of this compound extend beyond synthetic chemistry to include potential roles in materials science and catalysis. The compound's structural features suggest possible applications as a ligand in coordination chemistry or as a building block for the construction of more complex molecular architectures. The morpholine ring's conformational flexibility and hydrogen bonding capabilities, combined with the electronic properties of the cyano and ester groups, create a molecule with diverse interaction possibilities. Contemporary chemical research increasingly values such multifunctional compounds for their ability to participate in multiple types of chemical transformations and molecular interactions.
Classification and Nomenclature of Cyano-Containing Morpholine Derivatives
The systematic classification of cyano-containing morpholine derivatives follows established principles of chemical nomenclature while accommodating the specific structural features that define this class of compounds. This compound exemplifies the complexity inherent in naming multifunctional heterocyclic compounds, requiring careful attention to both the morpholine core structure and the positions of substituent groups. The International Union of Pure and Applied Chemistry nomenclature system provides the framework for systematic naming, with the morpholine ring serving as the parent structure and the cyano and ester functionalities designated as substituents at specific positions.
The nomenclature of this compound reflects several important structural features that must be accurately conveyed in the systematic name. The morpholine ring is numbered according to established conventions, with the oxygen atom assigned position 1 and the nitrogen atom assigned position 4. The carboxylate ester group attached at position 2 of the morpholine ring is designated as a carboxylate substituent, while the cyanomethyl group attached to the nitrogen at position 4 requires specific indication of both the cyano functionality and its methyl spacer. The resulting systematic name "this compound" accurately conveys all essential structural information.
Classification of cyano-containing morpholine derivatives extends beyond nomenclature to include considerations of chemical reactivity and potential applications. The cyano group introduces significant electronic effects that influence both the physical properties and chemical behavior of the morpholine ring. Compounds in this class typically exhibit altered basicity compared to unsubstituted morpholine due to the electron-withdrawing nature of the cyano functionality. The combination of cyano and ester groups creates opportunities for selective chemical transformations, enabling the preparation of diverse derivative structures through targeted functional group modifications. This classification system facilitates the organization of synthetic methodologies and helps predict the chemical behavior of related compounds.
| Compound Class | Key Structural Features | Electronic Effects | Synthetic Applications |
|---|---|---|---|
| Simple Morpholines | Basic morpholine ring | Moderate basicity | General synthetic intermediates |
| Cyano-morpholines | Morpholine + cyano group | Reduced basicity | Specialized synthetic applications |
| Disubstituted Morpholines | Multiple functional groups | Variable electronic effects | Complex molecule synthesis |
| Ester-morpholines | Morpholine + ester functionality | Moderate reactivity | Medicinal chemistry intermediates |
Relevance of Morpholine as a Privileged Structure in Scientific Research
The designation of morpholine as a privileged structure in scientific research reflects its exceptional versatility and consistent appearance in bioactive compounds across diverse therapeutic areas. This heterocycle possesses a unique combination of physicochemical properties that make it particularly valuable for drug discovery and development applications. The morpholine ring features a balanced lipophilic-hydrophilic profile, with the presence of both nitrogen and oxygen heteroatoms providing opportunities for hydrogen bonding while maintaining appropriate molecular properties for biological activity. The relatively weak basicity of the morpholine nitrogen, resulting from the electron-withdrawing effect of the adjacent oxygen atom, creates a favorable ionization profile for pharmaceutical applications.
Contemporary research has extensively documented the prevalence of morpholine-containing compounds in approved drugs and experimental therapeutics. Examples include doxapram, phendimetrazine, moclobemide, reboxetine, and aprepitant, which demonstrate applications across central nervous system disorders, metabolic conditions, and other therapeutic areas. The morpholine heterocycle contributes to these compounds through multiple mechanisms, including direct molecular interactions with target proteins, scaffolding functions that position other pharmacophoric elements optimally, and modulation of pharmacokinetic properties such as absorption, distribution, and clearance. These diverse contributions explain the continued interest in morpholine-based structures for new drug development.
The structural flexibility of the morpholine ring represents another key factor in its classification as a privileged structure. The heterocycle can adopt multiple conformations, including chair-like and skew-boat topologies, providing adaptability for binding to diverse protein targets. This conformational flexibility, combined with the ability to introduce substituents at multiple positions around the ring, enables the design of compounds with fine-tuned properties for specific applications. The morpholine scaffold readily accommodates chemical modifications that can enhance potency, selectivity, or pharmacokinetic properties without compromising the fundamental structural features that contribute to biological activity.
Research applications of morpholine extend beyond medicinal chemistry to include materials science, catalysis, and industrial chemistry. The heterocycle serves as a pH-adjusting agent in steam systems for both fossil fuel and nuclear power plants due to its appropriate volatility and stability under high-temperature conditions. In organic synthesis, morpholine functions as a versatile building block for the preparation of complex molecules, including antibiotics such as linezolid, anticancer agents like gefitinib, and analgesics including dextromoramide. The continued expansion of morpholine applications across multiple scientific disciplines reinforces its status as a privileged structure and validates ongoing research efforts focused on developing new morpholine-based compounds and methodologies.
Properties
IUPAC Name |
methyl 4-(cyanomethyl)morpholine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-12-8(11)7-6-10(3-2-9)4-5-13-7/h7H,3-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJUAAJEQWPSET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCO1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyanomethyl)morpholine-2-carboxylate typically involves the reaction of morpholine derivatives with cyanomethylating agents under controlled conditions. One common method includes the use of methyl chloroformate and cyanomethyl morpholine in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyanomethyl)morpholine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Methyl 4-(cyanomethyl)morpholine-2-carboxylate, a compound with the CAS Number 1311318-34-9, is gaining attention in the field of pharmaceutical chemistry due to its unique structural features and potential applications. This article explores its scientific research applications, particularly in drug synthesis and development.
Synthesis of Pharmaceutical Compounds
This compound is primarily used as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo diverse chemical reactions makes it a key building block in organic synthesis. Notable applications include:
- Drug Development : The compound is utilized in the synthesis of analgesics, anti-inflammatory agents, and treatments for neurological disorders.
- Pharmacological Studies : It serves as a subject of interaction studies to determine pharmacokinetic and pharmacodynamic properties, essential for assessing safety and efficacy in clinical settings.
Case Studies and Research Findings
Research has highlighted the compound's potential in drug synthesis. For example:
Mechanism of Action
The mechanism of action of Methyl 4-(cyanomethyl)morpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural analogs and their distinguishing features:
Key Differences and Implications
Core Heterocycle: Morpholine derivatives (e.g., this compound) exhibit a six-membered ring with one oxygen and one nitrogen atom, enhancing solubility compared to pyrrolidine (five-membered, one nitrogen) or pyran (six-membered, one oxygen) analogs . The tosyl-protected pyrrolidine in introduces steric bulk and electron-withdrawing effects, altering reactivity compared to the unsubstituted morpholine .
The hydrochloride salt of the (R)-enantiomer () improves crystallinity and stability but may limit solubility in non-polar solvents .
Synthetic Complexity: The spirocyclic pyran derivative () requires high-pressure hydrogenation with Raney nickel (86% yield), whereas pyrrolidine analogs () involve multi-step oxidative coupling (yield unspecified) .
Physicochemical and Spectroscopic Data
- NMR Trends: Pyrrolidine analogs () show distinct ¹H-NMR shifts for cyanomethyl (~δ 2.5–3.0 ppm) and ester groups (~δ 3.6–3.8 ppm), consistent with electron-withdrawing effects. Morpholine derivatives are expected to exhibit similar deshielding patterns .
- Mass Spectrometry : HRMS data for pyrrolidine compounds (e.g., [M+H]⁺ = 437.48) align with theoretical values, suggesting reliable characterization methods applicable to morpholine analogs .
Biological Activity
Methyl 4-(cyanomethyl)morpholine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the cyanomethyl group alongside the morpholine structure contributes to its reactivity and interaction with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula: C₉H₁₁N₃O₃
- Molecular Weight: 197.20 g/mol
- CAS Number: 1311318-34-9
The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The cyanomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This mechanism positions the compound as a valuable tool in biochemical research, particularly in studying enzyme inhibition and protein-ligand interactions .
Anticancer Potential
Recent studies have indicated that compounds containing morpholine and cyanomethyl groups exhibit promising anticancer activities. For example, hybrid compounds derived from similar structures have shown effective cytotoxicity against various cancer cell lines. The IC₅₀ values for these compounds often fall within the nanomolar range, indicating potent activity .
| Compound | Cell Line | IC₅₀ Value (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 0.64 |
| Compound B | HCT-116 (colon cancer) | 0.79 |
| This compound | Various | TBD |
These findings suggest that this compound could be further explored for its potential use in anticancer drug development.
Enzyme Inhibition Studies
The compound has also been investigated for its role in enzyme inhibition. Its ability to form covalent bonds with target proteins enhances its efficacy as an inhibitor. For instance, studies have shown that similar morpholine derivatives can inhibit key enzymes involved in cancer progression .
Case Studies
-
Study on Hybrid Compounds:
A study published in MDPI highlighted the efficacy of hybrid compounds containing morpholine structures against human acute myeloid leukemia (AML) cells. The lead compound exhibited an IC₅₀ value of 1.10 µM, showcasing significant anticancer potential . -
Mechanistic Insights:
Another investigation focused on the reactivity of α,β-unsaturated carbonyls, emphasizing how similar electrophilic compounds can inhibit target proteins effectively. This perspective underlines the importance of structural features like the cyanomethyl group in enhancing biological activity .
Research Findings Summary
The exploration of this compound has revealed several key insights into its biological activity:
- Unique Reactivity: The cyanomethyl group enhances reactivity, allowing for diverse interactions with biological targets.
- Potential Anticancer Activity: Preliminary data suggest strong cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition: The compound may serve as a potent inhibitor for critical enzymes involved in disease pathways.
Q & A
Q. What are the established synthetic routes for Methyl 4-(cyanomethyl)morpholine-2-carboxylate?
- Methodological Answer : The synthesis typically involves sequential functionalization of the morpholine ring. A plausible route includes:
Morpholine core preparation : Start with morpholine-2-carboxylic acid derivatives (e.g., methyl ester protection) .
Cyanomethyl introduction : Use nucleophilic substitution or alkylation with cyanomethyl halides. For example, react 4-chloromorpholine-2-carboxylate with sodium cyanomethyl to install the cyanomethyl group, as seen in analogous piperidine derivatives .
Esterification : Finalize the methyl ester group via acid-catalyzed esterification or transesterification .
Key considerations: Use anhydrous conditions to prevent hydrolysis of the cyanomethyl group, and monitor intermediates via TLC or LC-MS.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify the carbonyl stretch (C=O) of the ester (~1720 cm⁻¹) and nitrile (C≡N) absorption (~2250 cm⁻¹) .
- NMR :
- ¹H NMR : Look for methoxy protons (δ 3.6–3.8 ppm) and morpholine ring protons (δ 3.4–4.0 ppm). The cyanomethyl group (CH₂CN) appears as a singlet near δ 2.8–3.2 ppm .
- ¹³C NMR : Confirm ester carbonyl (~170 ppm), nitrile carbon (~115 ppm), and morpholine carbons .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the cyanomethyl group in this compound?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry to assess electron density distribution. The cyanomethyl group’s electron-withdrawing nature may activate adjacent positions for nucleophilic attack .
- Reactivity Mapping : Use Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitrile carbon may act as a weak electrophile in hydrolysis reactions .
- Solvent Effects : Simulate solvation models (e.g., PCM) to evaluate stability in polar solvents like DMF or water .
Q. What strategies mitigate unexpected byproduct formation during synthesis?
- Methodological Answer :
- Controlled Reaction Conditions : Avoid excess cyanomethylating agents to prevent over-alkylation. Use stoichiometric ratios validated in piperidine-based syntheses .
- Purification Optimization : Employ gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization (using ethanol/water mixtures) to isolate the target compound .
- Byproduct Analysis : Characterize impurities via LC-MS/MS and adjust reaction time/temperature to suppress side reactions (e.g., ester hydrolysis under acidic conditions) .
Q. How does the morpholine ring conformation influence the compound’s stability and reactivity?
- Methodological Answer :
- X-ray Crystallography : Analyze crystal structures of analogous morpholine derivatives (e.g., ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate) to determine chair vs. boat conformations and steric effects .
- Dynamic NMR : Study ring-flipping kinetics in solution to assess steric hindrance from the cyanomethyl group .
- Stability Tests : Perform accelerated degradation studies under varying pH and temperature to correlate ring conformation with hydrolytic stability .
Data Contradiction and Optimization
Q. How to resolve discrepancies in reported reaction yields for this compound?
- Methodological Answer :
- Reproducibility Checks : Verify catalyst purity (e.g., palladium catalysts in coupling reactions ) and solvent dryness.
- Kinetic Profiling : Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
- DoE (Design of Experiments) : Apply factorial design to optimize parameters like temperature, solvent polarity, and reagent equivalents .
Q. What experimental approaches validate the compound’s potential as a bioactive intermediate?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., proteases or kinases) using fluorescence-based assays. The morpholine ring may enhance solubility for in vitro studies .
- Metabolic Stability : Incubate with liver microsomes and analyze via LC-HRMS to assess cytochrome P450-mediated degradation .
- Molecular Docking : Model binding affinities with proteins (e.g., dopamine receptors) using AutoDock Vina, leveraging the compound’s nitrile group as a hydrogen bond acceptor .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
